Cyclopropavir

Antiviral Cytomegalovirus EC50

Cyclopropavir serves as an ideal positive control for HCMV antiviral screening with 10-fold greater potency than ganciclovir (EC50 0.46 μM vs. 4.1 μM). Its distinct UL97 mutation cross-resistance profile makes it invaluable for resistance pathway mapping and UL97 kinase inhibitor screening. Unlike narrow-spectrum agents, CPV demonstrates in vitro activity against >3 herpesviruses (HCMV, HHV-6, HHV-8, EBV). Supplied at ≥98% purity for reproducible dose-response curves. For research use only.

Molecular Formula C11H13N5O3
Molecular Weight 263.25 g/mol
CAS No. 632325-71-4
Cat. No. B1672670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropavir
CAS632325-71-4
SynonymsMBX-400;  MBX 400;  MBX400;  ZSM-162;  ZSM 162;  ZSM162 Filociclovir.
Molecular FormulaC11H13N5O3
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO
InChIInChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19)/b6-2-
InChIKeyKMUNHOKTIVSFRA-KXFIGUGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropavir (Filociclovir, MBX-400) CAS 632325-71-4: A Broad-Spectrum Anti-Herpesvirus Methylenecyclopropane Nucleoside Analog for CMV Research and Development


Cyclopropavir (CPV), also known as Filociclovir or MBX-400, is a methylenecyclopropane nucleoside analog [1]. It is a broad-spectrum anti-herpesvirus compound with demonstrated in vitro activity against human cytomegalovirus (HCMV), human herpesvirus 6 (HHV-6), and human herpesvirus 8 (HHV-8), with EC50 values reported between 0.7 μM and 8 μM [2]. The compound is orally bioavailable and has completed Phase I clinical safety studies, entering Phase II for HCMV-related disease in transplant patients [3]. Its mechanism involves initial phosphorylation by the viral UL97 kinase, followed by cellular kinase conversion to a triphosphate that inhibits viral DNA polymerase [4].

Why Cyclopropavir (CAS 632325-71-4) Cannot Be Replaced by Ganciclovir or Other CMV Antivirals in Critical Research


Generic substitution among anti-CMV agents is scientifically invalid due to substantial differences in potency, resistance profiles, and pharmacokinetic properties. Cyclopropavir exhibits a 10-fold greater in vitro potency against wild-type HCMV compared to ganciclovir (EC50 0.46 μM vs. 4.1 μM) [1]. Critically, the cross-resistance patterns among approved CMV drugs vary dramatically; cyclopropavir retains activity against many ganciclovir-resistant UL97 mutants, with cross-resistance varying from insignificant to substantial depending on the specific mutation [2]. Furthermore, the broad-spectrum activity of CPV against HHV-6 and HHV-8 is not shared by narrow-spectrum agents like maribavir and letermovir [3]. These quantitative distinctions in antiviral efficacy, resistance, and viral coverage render simple interchange with ganciclovir, valganciclovir, maribavir, or letermovir both scientifically and clinically inadvisable for rigorous comparative studies.

Cyclopropavir (Filociclovir) CAS 632325-71-4: Head-to-Head Quantitative Evidence Against Ganciclovir and Other CMV Antivirals


In Vitro Potency: Cyclopropavir Exhibits 10-Fold Superior Activity Against Wild-Type HCMV Compared to Ganciclovir

Cyclopropavir (CPV) demonstrates significantly greater in vitro potency against wild-type HCMV than ganciclovir (GCV). In HCMV-infected human foreskin fibroblasts, the mean 50% effective concentration (EC50) for CPV was 0.46 μM, whereas the EC50 for GCV was 4.1 μM [1]. This represents a 10-fold difference in potency, with no observed increase in cytotoxicity [1].

Antiviral Cytomegalovirus EC50

Triphosphate Accumulation: Cyclopropavir Generates a 2-Fold Greater Active Metabolite Exposure in Infected Cells Than Ganciclovir

In HCMV-infected cells, the conversion of cyclopropavir to its active triphosphate form (CPV-TP) is more efficient than that of ganciclovir. Under equivalently effective concentrations (~5× EC50), the area under the curve (AUC) for CPV-TP was 8,680 ± 930 pmol·h/10⁶ cells, compared to 4,520 ± 420 pmol·h/10⁶ cells for GCV-TP [1]. This represents an approximately 2-fold greater exposure to the active triphosphate, which directly inhibits viral DNA polymerase.

Pharmacology Metabolism Antiviral Mechanism

UL97 Kinase Substrate Efficiency: Cyclopropavir Is Phosphorylated 45-Fold More Extensively by pUL97 Than Ganciclovir

The initial activation step for both cyclopropavir and ganciclovir is phosphorylation by the viral pUL97 kinase. However, in vitro kinase assays using purified pUL97 demonstrated that cyclopropavir is phosphorylated 45-fold more extensively than ganciclovir [1]. Kinetic analysis revealed a Km of 1,750 ± 210 μM for cyclopropavir [1]. This dramatically higher substrate efficiency contributes to the compound's superior potency and may influence resistance development.

Enzymology Kinase Drug Activation

Differential Cross-Resistance: Cyclopropavir Retains Potent Activity Against Ganciclovir-Resistant UL97 Mutants

Ganciclovir-resistant clinical CMV isolates frequently harbor UL97 mutations, but cyclopropavir's cross-resistance profile is distinct. Recombinant phenotyping of the seven most common UL97 resistance mutations revealed that cyclopropavir cross-resistance varies from insignificant (L595S mutation) to substantial (M460I and H520Q, with 12- to 20-fold increases in EC50) [1]. Other common GCV-resistance mutations (M460V, C592G, A594V, C603W) conferred only 3- to 5-fold increases in CPV EC50, indicating that CPV retains significant activity against many GCV-resistant strains [1]. Sigma-Aldrich technical data confirms that for ganciclovir-resistant strains, CPV EC50 values are typically lower than those of GCV, often demonstrating a 5 to 10-fold or greater advantage .

Drug Resistance UL97 Mutation

Broad-Spectrum Antiviral Activity: Cyclopropavir Targets >3 Herpesviruses, Unlike Narrow-Spectrum Maribavir and Letermovir

A systematic literature review of 210 publications comparing in vitro activity of nine antivirals against pathogenic dsDNA viruses found that cyclopropavir exhibits activity against more than three human herpesviruses (HCMV, HHV-6, HHV-8, and Epstein-Barr virus) [1]. In contrast, maribavir and letermovir demonstrated activity against ≤3 viruses, primarily limited to CMV and Epstein-Barr virus [1]. Based on an EC50 cut-off of 10 μM, the spectrum of antiviral activity was ranked: brincidofovir > cidofovir > ganciclovir > artesunate > acyclovir > cyclopropavir > maribavir > letermovir > foscarnet [1].

Broad-Spectrum Antiviral Herpesvirus

Optimal Research and Procurement Applications for Cyclopropavir (Filociclovir, CAS 632325-71-4) Based on Quantitative Evidence


High-Potency Positive Control for In Vitro CMV Antiviral Screening Assays

Due to its 10-fold greater potency against wild-type HCMV compared to ganciclovir (EC50 0.46 μM vs. 4.1 μM) [1], cyclopropavir serves as an ideal positive control for antiviral screening assays. Its low EC50 allows for sensitive detection of inhibition at lower drug concentrations, reducing potential cytotoxicity artifacts and enabling more robust dose-response curves.

UL97 Kinase Activity and Phosphorylation Studies

Cyclopropavir is phosphorylated 45-fold more extensively by purified pUL97 kinase than ganciclovir [2], making it an excellent substrate for studying UL97 kinase function, inhibitor screening (e.g., competitive inhibition by maribavir with Ki of 3.0 nM), and drug activation mechanisms. The high phosphorylation signal facilitates quantitative analysis in enzymatic assays.

Investigation of CMV Drug Resistance Mechanisms and Cross-Resistance Profiles

With its distinct cross-resistance pattern against common UL97 mutations (varying from insignificant for L595S to 12-20 fold for M460I/H520Q) [3], cyclopropavir is a valuable tool for mapping resistance pathways, characterizing novel CMV mutants, and validating the specificity of experimental UL97 or UL54 polymerase inhibitors.

Broad-Spectrum Anti-Herpesvirus Research in Co-Infection Models

Cyclopropavir demonstrates in vitro activity against >3 herpesviruses including HCMV, HHV-6, HHV-8, and EBV [4], distinguishing it from narrow-spectrum agents like maribavir and letermovir. This makes it suitable for studies of viral co-infections common in immunocompromised hosts, such as transplant recipients, where multiple herpesviruses may reactivate concurrently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.